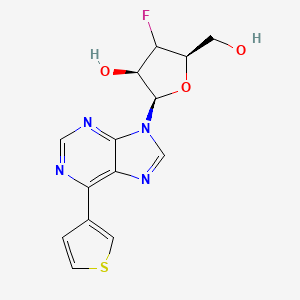
4-Tert-butyl-D9-catechol-3,5,6-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-D9-catechol-3,5,6-D3 is a deuterated derivative of 4-tert-butylcatechol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the catechol structure. The deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-D9-catechol-3,5,6-D3 typically involves the deuteration of 4-tert-butylcatechol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated compounds. The production process must ensure high purity and isotopic enrichment to meet the standards required for scientific research applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-D9-catechol-3,5,6-D3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can be converted to corresponding quinones.
Reduction: It can be reduced back to catechol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-tert-butyl-o-benzoquinone.
Reduction: Regeneration of 4-tert-butylcatechol.
Substitution: Formation of alkylated or acylated catechol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-D9-catechol-3,5,6-D3 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the fate of catechol derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of catechol-based drugs.
Industry: Acts as a stabilizer in the production of polymers and as an antioxidant in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-D9-catechol-3,5,6-D3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. In biological systems, it can interact with enzymes and receptors, allowing researchers to study metabolic pathways and enzyme kinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcatechol: The non-deuterated version of the compound.
3,5-Di-tert-butylcatechol: A similar compound with two tert-butyl groups.
4-tert-Butylpyrocatechol: Another derivative with similar structural features.
Uniqueness
4-Tert-butyl-D9-catechol-3,5,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision, as deuterium can act as a tracer. This makes it a valuable tool in various fields of research, including chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
178.29 g/mol |
IUPAC-Name |
3,4,6-trideuterio-5-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3/i1D3,2D3,3D3,4D,5D,6D |
InChI-Schlüssel |
XESZUVZBAMCAEJ-ZPMNDIOMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])O)O)[2H] |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)


![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)

![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)
